molecular formula C21H20ClN3O2S B2426874 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 899944-33-3

2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2426874
CAS No.: 899944-33-3
M. Wt: 413.92
InChI Key: ZWDFYFFZZGJGAO-UHFFFAOYSA-N
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Description

2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazinone core substituted with a chloromethylphenyl group and a dimethylphenylacetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both pyrazinone and acetamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-4-6-16(10-15(13)3)24-19(26)12-28-20-21(27)25(9-8-23-20)17-7-5-14(2)18(22)11-17/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDFYFFZZGJGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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